molecular formula C25H23N5O3S B11675188 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675188
M. Wt: 473.5 g/mol
InChI Key: PKXOYMKITGCCFD-YZSQISJMSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the azomethine group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and hydrazone moiety are likely involved in these interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of both a triazole ring and a hydrazone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O3S/c1-17(18-8-12-21(31)13-9-18)26-27-23(32)16-34-25-29-28-24(19-10-14-22(33-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-17+

InChI Key

PKXOYMKITGCCFD-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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